N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
N-{[4-(4-FLUOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, tetrahydroquinoline, triazole, and furan moieties, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-FLUOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the fluorophenyl and tetrahydroquinoline derivatives. These intermediates are then subjected to cyclization reactions to form the triazole ring. The final step involves the coupling of the triazole intermediate with furan-2-carboxamide under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-FLUOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-{[4-(4-FLUOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including its effects on cellular processes and enzyme interactions.
Medicine: Research is conducted to investigate its potential as a drug candidate for treating various diseases, given its unique structural features.
Industry: The compound is utilized in the development of new materials and chemical processes, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of N-{[4-(4-FLUOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of cellular signaling, and impact on gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-CHLOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE
- N-{[4-(4-BROMOPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE
Uniqueness
The uniqueness of N-{[4-(4-FLUOROPHENYL)-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL]METHYL}FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its reactivity and potential interactions with biological targets, setting it apart from similar compounds with different substituents.
Properties
Molecular Formula |
C25H22FN5O3S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C25H22FN5O3S/c26-18-9-11-19(12-10-18)31-22(15-27-24(33)21-8-4-14-34-21)28-29-25(31)35-16-23(32)30-13-3-6-17-5-1-2-7-20(17)30/h1-2,4-5,7-12,14H,3,6,13,15-16H2,(H,27,33) |
InChI Key |
FAWDTDYZRJPOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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